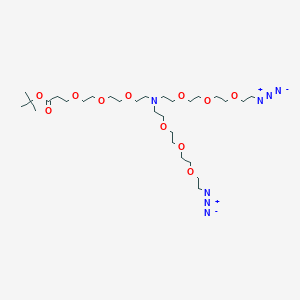

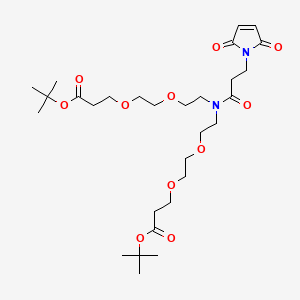

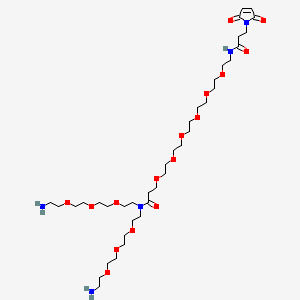

N-(t-ブチルエステル-PEG3)-N-ビス(PEG3-アジド)

説明

“N-(Boc-PEG3)-N-bis(PEG3-azide)” is a protected multifunction linker . The azide group enables PEGylation via Click Chemistry . Boc and the t-butyl protected carboxyl group can be deprotected under mild acidic conditions .

Synthesis Analysis

The synthesis of “N-(Boc-PEG3)-N-bis(PEG3-azide)” involves the use of Click Chemistry . The Boc-protected amine can be deprotected under acidic conditions . The NHS ester can react with primary amines .Molecular Structure Analysis

“N-(Boc-PEG3)-N-bis(PEG3-azide)” is a branched PEG derivative with a terminal azide group, a terminal carboxylic acid, and a terminal Boc protected amine . The azide group enables PEGylation via Click Chemistry .Chemical Reactions Analysis

The azide group in “N-(Boc-PEG3)-N-bis(PEG3-azide)” allows for Click Chemistry reactions to take place . The Boc-protected amine can be deprotected under acidic conditions . The NHS ester can react with primary amines .Physical And Chemical Properties Analysis

“N-(Boc-PEG3)-N-bis(PEG3-azide)” has a molecular weight of 578.7 and 619.7 . . It is soluble in water, DMSO, DCM, and DMF .科学的研究の応用

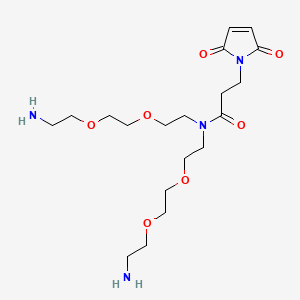

クリックケミストリー促進剤

N-(Boc-PEG3)-N-ビス(PEG3-アジド): は、そのアジド基により、クリックケミストリー反応において汎用性の高いリンカーとして機能します。クリックケミストリーは、バイオコンジュゲーション、材料科学、創薬において広く用いられている、生体適合性の化学反応のクラスです。 この化合物のアジド官能基は、アルキンと反応して安定なトリアゾール結合を形成し、これはさまざまな分子を生物系または表面に付着させるために特に役立ちます {svg_1}.

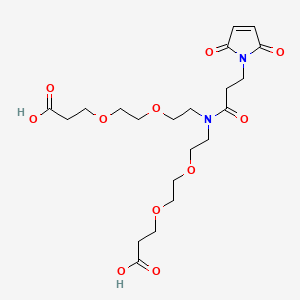

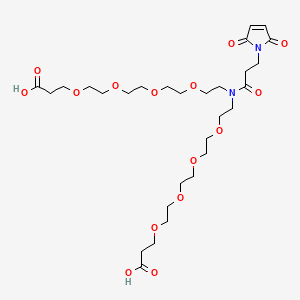

PEG化剤

この化合物のPEG(ポリエチレングリコール)鎖は、薬物やタンパク質などの分子にPEG鎖を付着させるプロセスであるPEG化に優れた剤となります。 PEG化は、治療薬の溶解性、安定性、体内半減期を向上させることで、治療薬の有効性を高め、毒性を低減することができます {svg_2}.

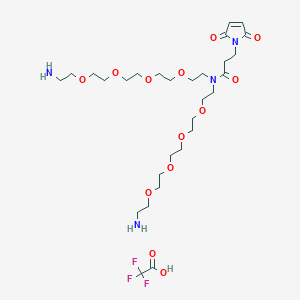

ドラッグデリバリーシステムコンポーネント

その二官能性のため、N-(Boc-PEG3)-N-ビス(PEG3-アジド) は、ドラッグデリバリーシステムにおいて分岐またはデンドリマー様構造を作成するために使用できます。 これらの構造は、治療薬をカプセル化し、分解から保護することができ、特定の組織や細胞への制御された放出と標的化された送達を保証します {svg_3}.

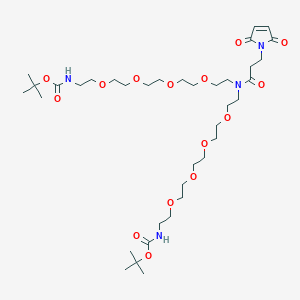

表面改質試薬

この化合物は、ナノ粒子を含むさまざまな材料の表面特性を改質するために使用して、生体適合性を向上させ、免疫原性を低下させることができます。 表面にPEG鎖が存在すると、タンパク質吸着や細胞接着を最小限に抑える親水性バリアが形成され、これは生体医用アプリケーションにとって重要です {svg_4}.

診断ツール

診断アプリケーションでは、N-(Boc-PEG3)-N-ビス(PEG3-アジド) を使用して、蛍光色素またはその他のイメージング剤を生物分子に結合させることができます。 これにより、生物学的プロセスのリアルタイムでの可視化と追跡が可能になり、病気の診断とモニタリングに役立ちます {svg_5}.

生体分子安定剤

この化合物のPEG鎖は、生体分子内の官能基を分離するスペーサーとして作用し、立体障害を減らし、分子間相互作用を向上させることができます。 この安定化は、生体分子の活性と構造を維持することが不可欠なバイオセンサーやアッセイの開発において有益です {svg_6}.

作用機序

Target of Action

It is known that this compound is a protected multifunctional linker . The azide groups can be used for click chemistry to achieve PEGylation .

Mode of Action

The compound interacts with its targets through click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together . This is achieved by the azide groups present in the compound . The Boc and t-butyl protected carboxylic acid can be deprotected under mild acid conditions .

Biochemical Pathways

The process of pegylation typically affects the pharmacokinetics of a compound, potentially enhancing its stability and solubility .

Pharmacokinetics

Pegylated compounds generally exhibit improved pharmacokinetic profiles, including increased solubility, stability, and half-life, as well as reduced immunogenicity .

Result of Action

The pegylation process typically results in improved drug delivery efficiency .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(t-butyl ester-PEG3)-N-bis(PEG3-azide). Generally, factors such as temperature, pH, and the presence of other molecules can affect the stability and efficacy of PEGylated compounds .

特性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H57N7O11/c1-29(2,3)47-28(37)4-10-38-16-22-44-25-19-41-13-7-36(8-14-42-20-26-45-23-17-39-11-5-32-34-30)9-15-43-21-27-46-24-18-40-12-6-33-35-31/h4-27H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDDYUOODYDYTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H57N7O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol](/img/structure/B609589.png)

![2-chloro-N-(3-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)phenyl)acetamide](/img/structure/B609607.png)

![5-[2,4-Dihydroxy-6-(4-Nitrophenoxy)phenyl]-N-(1-Methylpiperidin-4-Yl)-1,2-Oxazole-3-Carboxamide](/img/structure/B609608.png)

![2-[1-(4,4-Difluorocyclohexyl)-piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide](/img/structure/B609609.png)